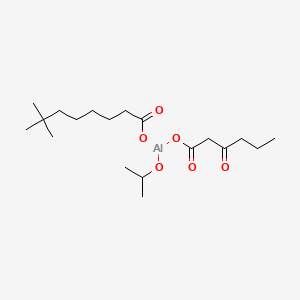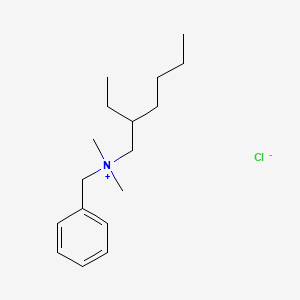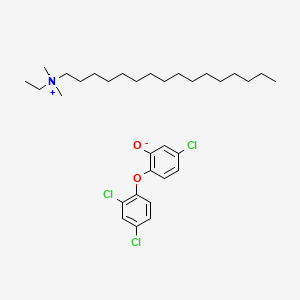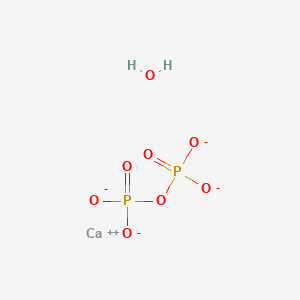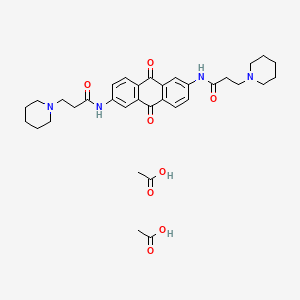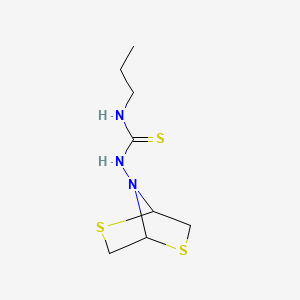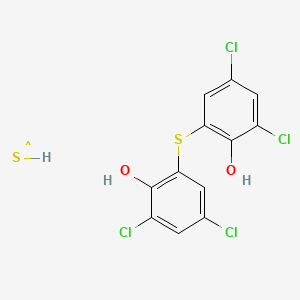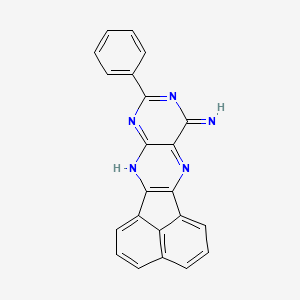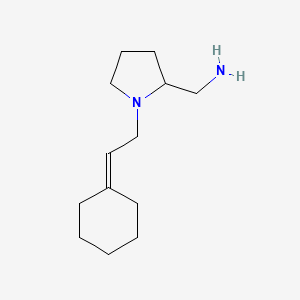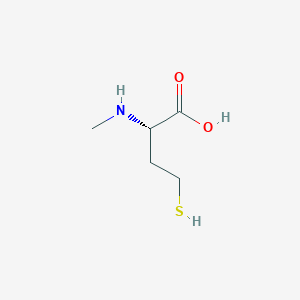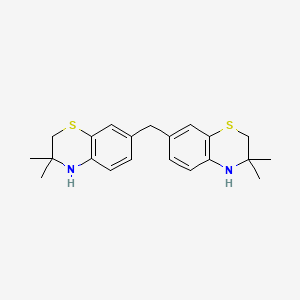
7,7'-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is typically a white to pale yellow crystalline solid . This compound belongs to the benzothiazine family, which is known for its diverse biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 7,7’-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine) involves the reaction of benzothiazine derivatives with appropriate methylating agents such as iodomethane . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
7,7’-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents like iodomethane. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7,7’-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7’-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine) involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the biological context . The exact pathways and targets can vary, but they often involve key biochemical processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,4-benzothiazine: A related compound with similar structural features but different functional groups.
3,3-Dimethyl-2H-1,4-benzothiazine: Another similar compound with variations in the methylation pattern.
Uniqueness
7,7’-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine) is unique due to its specific methylene bridge connecting two benzothiazine units, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84589-11-7 |
|---|---|
Molecular Formula |
C21H26N2S2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
7-[(3,3-dimethyl-2,4-dihydro-1,4-benzothiazin-7-yl)methyl]-3,3-dimethyl-2,4-dihydro-1,4-benzothiazine |
InChI |
InChI=1S/C21H26N2S2/c1-20(2)12-24-18-10-14(5-7-16(18)22-20)9-15-6-8-17-19(11-15)25-13-21(3,4)23-17/h5-8,10-11,22-23H,9,12-13H2,1-4H3 |
InChI Key |
RMKZWXPGSUJDMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSC2=C(N1)C=CC(=C2)CC3=CC4=C(C=C3)NC(CS4)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



